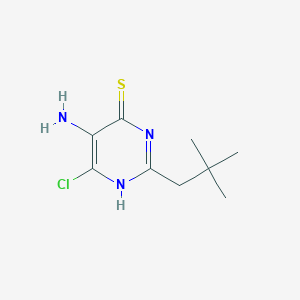![molecular formula C23H20NOP B15212602 3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole CAS No. 110302-06-2](/img/structure/B15212602.png)
3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole is a complex organic compound that features an isoxazole ring substituted with a methyl group and a triphenylphosphoranylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole typically involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl . Another method includes the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine, followed by oxidation . These methods provide efficient routes to obtain the desired isoxazole derivatives under moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to yield different isoxazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to form stable intermediates with various substrates, facilitating reactions such as nucleophilic substitution and cycloaddition . These interactions are crucial for its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Methyl (triphenylphosphoranylidene)acetate
- 2-(Triphenylphosphoranylidene)propanoate
Uniqueness
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole is unique due to its combination of an isoxazole ring with a triphenylphosphoranylidene group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
110302-06-2 |
|---|---|
Fórmula molecular |
C23H20NOP |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(3-methyl-1,2-oxazol-5-yl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C23H20NOP/c1-19-17-20(25-24-19)18-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18H,1H3 |
Clave InChI |
CJNCJYPRHBCQNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
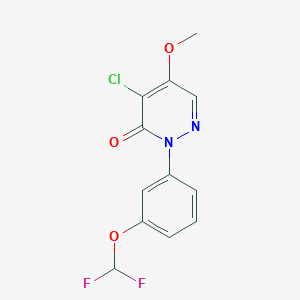
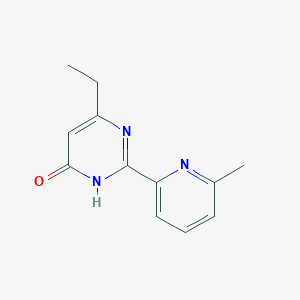
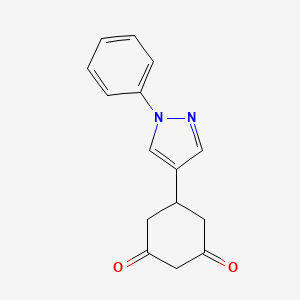
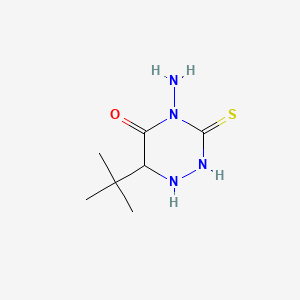
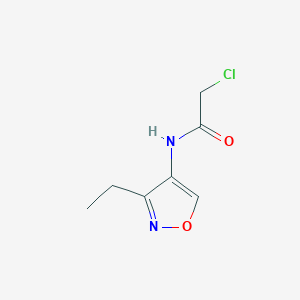
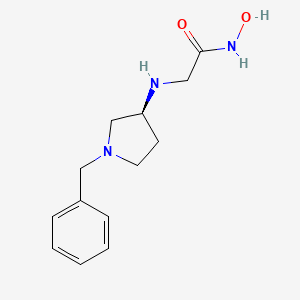
![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)
![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)
![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)
